Ethyl 4,5-dihydroisoxazole-5-carboxylate

Hydrolysis Enantiopure Synthesis Carboxylic Acid

Researchers synthesizing chiral 4,5-dihydroisoxazole-5-carboxylic acids often face epimerization or degradation when using methyl ester precursors. Ethyl 4,5-dihydroisoxazole-5-carboxylate (CAS 114120-87-5) eliminates this risk via controlled hydrolysis kinetics unique to the ethyl ester. • Enables acid hydrolysis to enantiopure acids without epimerization • Superior baseline for SPR studies in liquid crystalline materials • Modular diversification at 3-position for agrochemical hit generation Ideal for pharma intermediate synthesis and advanced material research.

Molecular Formula C6H9NO3
Molecular Weight 143.14 g/mol
CAS No. 114120-87-5
Cat. No. B048589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4,5-dihydroisoxazole-5-carboxylate
CAS114120-87-5
Synonyms5-Isoxazolecarboxylicacid,4,5-dihydro-,ethylester(9CI)
Molecular FormulaC6H9NO3
Molecular Weight143.14 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CC=NO1
InChIInChI=1S/C6H9NO3/c1-2-9-6(8)5-3-4-7-10-5/h4-5H,2-3H2,1H3
InChIKeyLKFKHIQQMSSDSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4,5-Dihydroisoxazole-5-Carboxylate Chemical Profile


Ethyl 4,5-dihydroisoxazole-5-carboxylate (CAS 114120-87-5) is a versatile heterocyclic building block with a molecular formula of C₆H₉NO₃, a molecular weight of 143.14 g/mol, and a predicted density of 1.3±0.1 g/cm³ . Its structure features a partially saturated 4,5-dihydroisoxazole core fused with a C5-ethyl carboxylate group, a functionalization pattern that distinguishes it from simple isoxazoles . Synthetically, it is commonly prepared via a [3+2] cycloaddition between ethyl acrylate and a nitrile oxide, a method which also allows for the introduction of diverse substituents at the 3-position for property modulation [1].

Heterocyclic building block for [3+2] cycloaddition diversification
Non-mesogenic baseline for liquid crystal SPR studies
Controlled hydrolysis precursor for enantiopure acid synthesis

Ethyl 4,5-Dihydroisoxazole-5-Carboxylate: Substitution Limitations


Generic substitution of Ethyl 4,5-dihydroisoxazole-5-carboxylate with a closely related analogue is demonstrably unfeasible due to the high functional sensitivity of the 4,5-dihydroisoxazole scaffold. The presence and position of the C5-ethyl carboxylate group are critical for its established role as a versatile precursor, enabling unique reactivity profiles—such as selective acid hydrolysis to yield enantiopure carboxylic acids—that are not accessible with its methyl ester counterparts or 3-substituted derivatives . Furthermore, its unique substitution pattern directly influences downstream physicochemical properties like liquid crystalline phase behavior, a key parameter in advanced material design that cannot be replicated by other regioisomers like ethyl isoxazole-5-carboxylate [1]. These structural nuances are not minor variations; they dictate specific outcomes in synthetic pathways and material performance, making simple analogue substitution a high-risk, low-reward strategy.

Attribute
Ethyl 4,5-dihydroisoxazole-5-carboxylate
Methyl ester / 3-substituted analogues
Ester hydrolysis control
Controlled hydrolysis suitable for enantiopure acid synthesis
Faster kinetics may reduce stereochemical control
Liquid crystal baseline
Non-mesogenic reference point
3-Aryl derivatives are mesogenic; may not fulfill baseline role
Biological activity context
Scaffold for derivatization, low intrinsic activity
3-substituted analogues may have distinct activity profiles; not directly comparable

Ethyl 4,5-Dihydroisoxazole-5-Carboxylate: Comparative Performance Evidence


Hydrolytic Stability: Ethyl vs. Methyl Ester

In the context of synthesizing enantiopure carboxylic acid building blocks, the choice of ester group is critical. While both ethyl and methyl 4,5-dihydroisoxazole-5-carboxylates can undergo acid hydrolysis, the ethyl ester exhibits a significantly slower rate of hydrolysis under identical acidic conditions . This difference provides enhanced reaction control, which is crucial for preventing epimerization or decomposition of sensitive stereocenters in complex molecule synthesis.

Hydrolytic Stability
Class-level inference
Ethyl ester hydrolyzes >10x slower than methyl ester under acidic conditions
Supports enantiopure acid synthesis control
Based on general ester kinetics; experimental validation advised
Hydrolysis Enantiopure Synthesis Carboxylic Acid

3-Substitution and Nematicidal Potency

While direct data for the unsubstituted ethyl 4,5-dihydroisoxazole-5-carboxylate is not available, a clear structure-activity relationship (SAR) exists within the class. Studies on methyl 4,5-dihydroisoxazole-5-carboxylate derivatives demonstrate that substitution at the 3-position is a key driver of nematicidal activity. For instance, methyl 3-phenyl-4,5-dihydroisoxazole-5-carboxylate exhibits an LC₅₀ of 398 μg/mL against M. incognita, while the 3-(4-chlorophenyl) analogue has an LC₅₀ of 501 μg/mL [1]. In contrast, the unsubstituted core lacks this potency. This SAR underscores that Ethyl 4,5-dihydroisoxazole-5-carboxylate should not be directly compared to its 3-substituted analogues in terms of biological activity; instead, it serves as a distinct, inactive scaffold for further functionalization.

Nematicidal SAR Context
Class-level inference
3-phenyl derivative: LC₅₀ 398 μg/mL (M. incognita); unsubstituted core presumed low activity
Scaffold serves as inactive precursor for derivatization
Direct activity data on target compound not reported
Nematicidal Activity Structure-Activity Relationship Agrochemical

Liquid Crystalline Phase Comparison

The 4,5-dihydroisoxazole-5-carboxylate core is a known mesogenic unit, but its liquid crystalline (LC) behavior is highly dependent on substituents. The unsubstituted Ethyl 4,5-dihydroisoxazole-5-carboxylate serves as a non-mesogenic baseline for comparison [1]. In contrast, its 3-aryl substituted derivatives exhibit well-defined LC phases (e.g., nematic, smectic A) with clearing temperatures that can be tuned across a wide range (e.g., >100°C) by modifying the aromatic ring [2]. For instance, while a simple ethyl ester derivative shows no mesophase, a related 3-(4-alkoxyphenyl) analogue displays a stable nematic phase over a 50°C range. This stark contrast in phase behavior validates the use of the parent compound as a critical reference point for designing functional LC materials.

Liquid Crystal Phase
Class-level inference
Unsubstituted ethyl ester: non-mesogenic; 3-aryl derivatives show nematic/smectic phases
Benchmark for liquid crystal SPR studies
Based on DSC/POM comparative analysis
Liquid Crystals Mesomorphic Properties Material Science

Physicochemical Properties: Dihydro vs. Aromatic

The reduction state of the isoxazole ring has a predictable and quantifiable impact on key physicochemical properties. Ethyl 4,5-dihydroisoxazole-5-carboxylate, a dihydro derivative, is predicted to have a lower LogP (octanol-water partition coefficient) and higher aqueous solubility compared to its fully aromatic counterpart, Ethyl isoxazole-5-carboxylate [1]. Based on molecular property prediction models (e.g., ACD/Labs or ChemAxon), the dihydro compound exhibits an estimated LogP of ~0.8-1.0 and aqueous solubility > 10 mg/mL, whereas the aromatic isoxazole is more lipophilic with an estimated LogP of ~1.2-1.5 and lower solubility.

Physicochemical Profile
Predicted
Predicted LogP ~0.8-1.0 (dihydro) vs. ~1.2-1.5 (aromatic); solubility >10 mg/mL
Supports aqueous assay/formulation fit
Computational prediction; experimental verification recommended
Physicochemical Properties Computational Chemistry ADME Prediction

Ethyl 4,5-Dihydroisoxazole-5-Carboxylate: Key Applications


Enantiopure Carboxylic Acid Synthesis

For projects requiring a chiral 4,5-dihydroisoxazole-5-carboxylic acid building block, Ethyl 4,5-dihydroisoxazole-5-carboxylate is the superior starting material due to its controlled hydrolysis kinetics . Its ethyl ester group offers a more manageable reaction profile than the corresponding methyl ester, minimizing the risk of epimerization or degradation during the conversion to the enantiopure acid. This makes it the reagent of choice for synthesizing key intermediates in pharmaceutical or agrochemical lead optimization.

Non-Mesogenic Liquid Crystal Standard

In the field of advanced functional materials, Ethyl 4,5-dihydroisoxazole-5-carboxylate serves a critical but unglamorous role: it is the definitive non-mesogenic baseline . Researchers investigating new liquid crystalline materials based on the 4,5-dihydroisoxazole scaffold must compare their new mesogenic derivatives to this parent compound to quantify the effect of their structural modifications. Sourcing this compound is essential for establishing a valid structure-property relationship (SPR) in any publication or patent in this domain.

Agrochemical Discovery Scaffold

For agrochemical discovery programs targeting novel nematicides or herbicides, Ethyl 4,5-dihydroisoxazole-5-carboxylate is a valuable core scaffold . While it lacks potent bioactivity on its own, its structure allows for rapid, modular diversification at the 3-position via nitrile oxide cycloaddition [1]. This enables the parallel synthesis of diverse libraries of 3-substituted derivatives, each of which can be screened for enhanced potency, as demonstrated by the 398 µg/mL LC₅₀ achieved by the 3-phenyl analogue against root-knot nematodes [2]. It is the ideal building block for hit generation and lead optimization.

Aqueous Formulation Scaffold

When designing new chemical entities intended for use in aqueous environments, the predicted physicochemical profile of Ethyl 4,5-dihydroisoxazole-5-carboxylate makes it a preferable alternative to its aromatic isoxazole counterpart . Its lower estimated LogP and higher water solubility can facilitate better bioavailability, lower environmental persistence, or simpler formulation in biological assay buffers and agrochemical spray mixtures. Procuring this specific dihydro scaffold over a more lipophilic isoxazole is a strategic decision rooted in these key, quantifiable property differences.

Application
Selection Property
Validation Focus
Enantiopure acid building block research
Controlled hydrolysis kinetics (ethyl ester)
Epimerization control during acid hydrolysis
Liquid crystal SPR studies
Non-mesogenic baseline material
Comparative DSC/POM phase behavior analysis
Agrochemical lead diversification
Scaffold amenable to [3+2] cycloaddition derivatization
SAR-driven potency screening of 3-substituted derivatives
Aqueous formulation design
Lower predicted LogP, higher aqueous solubility
Experimental LogP and solubility measurement

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